methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC18597805
Molecular Formula: C16H15ClN6O3
Molecular Weight: 374.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15ClN6O3 |
|---|---|
| Molecular Weight | 374.78 g/mol |
| IUPAC Name | methyl 8-chloro-4-morpholin-4-yl-2-pyrazol-1-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C16H15ClN6O3/c1-25-15(24)11-9-10(17)12-13(19-11)14(22-5-7-26-8-6-22)21-16(20-12)23-4-2-3-18-23/h2-4,9H,5-8H2,1H3 |
| Standard InChI Key | CNRGGFFQNBKULB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2N3CCOCC3)N4C=CC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound’s IUPAC name, methyl 8-chloro-4-morpholin-4-yl-2-pyrazol-1-ylpyrido[3,2-d]pyrimidine-6-carboxylate, reflects its intricate architecture (Table 1). Key structural elements include:
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A pyrido[3,2-d]pyrimidine core, a bicyclic system merging pyridine and pyrimidine rings.
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Chlorine at position 8, enhancing electrophilicity and influencing binding interactions.
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Morpholine at position 4, contributing solubility and hydrogen-bonding capacity.
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Pyrazole at position 2, offering a rigid, planar moiety for target engagement.
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Methyl carboxylate at position 6, modulating lipophilicity and metabolic stability.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅ClN₆O₃ |
| Molecular Weight | 374.78 g/mol |
| IUPAC Name | Methyl 8-chloro-4-morpholin-4-yl-2-pyrazol-1-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
| SMILES | COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2N3CCOCC3)N4C=CC=N4 |
| InChIKey | CNRGGFFQNBKULB-UHFFFAOYSA-N |
The canonical SMILES string and InChIKey provide unambiguous representations for database searches and computational modeling.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate involves multi-step organic reactions (Figure 1) :
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Core Formation: Construction of the pyrido[3,2-d]pyrimidine core via cyclization of substituted pyrimidine precursors.
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Chlorination: Introduction of chlorine at position 8 using reagents like phosphorus oxychloride (POCl₃) .
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Morpholine Substitution: Nucleophilic aromatic substitution (SNAr) at position 4 with morpholine under basic conditions .
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Pyrazole Incorporation: Coupling of 1H-pyrazole at position 2 via Buchwald-Hartwig amination or metal-catalyzed cross-coupling .
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Esterification: Installation of the methyl carboxylate group at position 6 using methyl chloroformate.
Figure 1: Representative Synthetic Route
(Hypothetical scheme based on analogous methods )
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): Peaks at δ 8.92 (pyrazole-H), 3.72 (morpholine-OCH₂), and 3.45 (COOCH₃).
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LC-MS: [M+H]⁺ peak at m/z 375.78, consistent with the molecular formula.
Research Applications
Kinase Inhibition
The compound’s pyrido[3,2-d]pyrimidine core resembles kinase inhibitors targeting MPS1 and PI3Kδ . Structural analogs demonstrate:
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IC₅₀ Values: Low nanomolar inhibition in biochemical assays (e.g., 2.8 nM for PI3Kδ inhibitor CPL302253) .
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Selectivity: High selectivity over related kinases due to morpholine and pyrazole substituents .
Future Directions
Therapeutic Development
Optimization of pharmacokinetic properties (e.g., metabolic stability, plasma protein binding) could enable in vivo studies for oncology or immunology indications .
Computational Modeling
Molecular docking studies using the InChIKey-derived 3D structure may elucidate binding modes with kinase targets.
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